molecular formula C14H21N3O4S B4083562 2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide

2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4083562
M. Wt: 327.40 g/mol
InChI Key: MQMYZRLXKPVHKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a morpholine ring substituted with dimethyl groups and a sulfonamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the phenyl ring with sulfonyl chloride in the presence of a base.

    Formation of the Acetamide Linkage: The final step involves the reaction of the morpholine derivative with an acylating agent, such as acetic anhydride, to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the structure of natural substrates, while the morpholine ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-sulfamoylphenyl)acetamide: Lacks the morpholine ring and dimethyl groups.

    2-(2,6-dimethylmorpholin-4-yl)acetamide: Lacks the sulfonamide group.

    N-(4-sulfamoylphenyl)morpholine: Lacks the acetamide linkage.

Uniqueness

2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-10-7-17(8-11(2)21-10)9-14(18)16-12-3-5-13(6-4-12)22(15,19)20/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)(H2,15,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMYZRLXKPVHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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